1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL is a bicyclic compound characterized by its unique bicyclo[1.1.1]pentane structure, which includes an amine functional group and a hydroxyl group. Its molecular formula is CHNO, with a molecular weight of approximately 127.18 g/mol. The compound's structure can be represented as follows:
This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Research indicates that compounds similar to 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL exhibit significant biological activities, including:
The synthesis of 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL typically involves multi-step organic synthesis techniques:
The unique structural features of 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL lend themselves to various applications:
Interaction studies involving 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL focus on its binding affinities and mechanisms of action:
Several compounds share structural similarities with 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (3-Aminobicyclo[2.2.2]octan-2-YL)ethanol | 1208989-40-5 | 0.91 | Different bicyclic structure; potential for varied biological activity |
| (4-Aminobicyclo[2.2.2]octan-2-YL)methanol | 105176-66-7 | 0.91 | Contains a different ring system; varied pharmacological properties |
| (3-Aminocyclobutane-2,2-diyl)dimethanol | 1208989-40-5 | 0.91 | Smaller ring size; different reactivity profile |
The uniqueness of 1-(3-Aminobicyclo[1.1.1]pentan-1-YL)ethan-1-OL lies in its specific bicyclic structure and the presence of both amine and alcohol functional groups, which may confer distinct biological activities compared to these similar compounds.